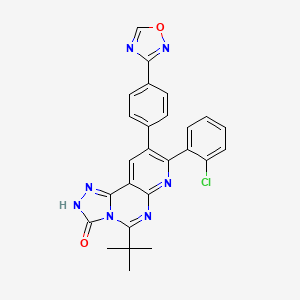

Pyridotriazolopyrimidine derivative 1

Descripción

Propiedades

Fórmula molecular |

C26H20ClN7O2 |

|---|---|

Peso molecular |

497.9 g/mol |

Nombre IUPAC |

7-tert-butyl-11-(2-chlorophenyl)-12-[4-(1,2,4-oxadiazol-3-yl)phenyl]-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one |

InChI |

InChI=1S/C26H20ClN7O2/c1-26(2,3)24-30-22-18(23-31-32-25(35)34(23)24)12-17(20(29-22)16-6-4-5-7-19(16)27)14-8-10-15(11-9-14)21-28-13-36-33-21/h4-13H,1-3H3,(H,32,35) |

Clave InChI |

CHQLSHSXSIIVFC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)C5=NOC=N5)C6=CC=CC=C6Cl |

Origen del producto |

United States |

Métodos De Preparación

Key Starting Materials

Pyridotriazolopyrimidine derivative 1 is synthesized from 4-hydrazino-5,7-bis(4-chlorophenyl)pyrido[2,3-d]pyrimidine (4 ), a precursor obtained via hydrazinolysis of 4-chloropyridopyrimidine (3 ) under reflux conditions. The hydrazino group in 4 serves as the nucleophilic site for subsequent cyclization reactions.

Cyclization with One-Carbon Donors

Reaction of 4 with carbon disulfide (CS₂) in dimethylformamide (DMF) at 80–90°C yields 9,11-bis(4-chlorophenyl)-2H-pyrido[2',3':4,5]pyrimido[6,1-c]triazin-3(4H)-one (8 ) through intramolecular cyclization. Similarly, triethyl orthoformate (TEOF) in acetic acid generates 8,10-bis(4-chlorophenyl)pyrido[3,2-e]triazolo[4,3-c]pyrimidine (11 ) via dehydration.

Reaction Conditions:

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation of 2-thioxopyrido[2,3-d]pyrimidine with hydrazonoyl chlorides under MW irradiation (150 W, 100°C) completes in 15–20 minutes, achieving yields of 75–82%. This method minimizes side products and enhances scalability.

Advantages:

Multi-Component Reactions (MCRs)

One-Pot Synthesis

A three-component reaction involving 6-aminothiouracil, chalcone derivatives, and hydrazonoyl chlorides in ethanol/water (2:1) produces pyridotriazolopyrimidines directly. The protocol avoids isolation of intermediates, improving overall efficiency.

Typical Procedure:

-

Step 1: Condensation of chalcone with 6-aminothiouracil forms pyrido[2,3-d]pyrimidine-2-thione.

-

Step 2: Treatment with hydrazonoyl chloride under reflux yields the target compound.

Catalytic Methods

Nickel-Raney Catalyzed Reduction

A patent describes the use of nickel-Raney catalyst in the reduction of 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxamide to the corresponding amine, a critical intermediate for pyridotriazolopyrimidine synthesis. The catalyst enables selective reduction without over-hydrogenation.

Conditions:

Structural Characterization

Spectroscopic Data

-

IR: Absorption at 3170 cm⁻¹ (N–H stretch) and 1690 cm⁻¹ (C=O).

-

¹H NMR: Signals at δ 7.28 (pyridine-H), 7.50–8.20 (Ar–H), and 4.11–4.17 (CH₂).

-

Mass Spectrometry: Molecular ion peaks at m/z 445 (M⁺) with isotopic patterns confirming chlorine substituents.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Hydrazino Cyclization | DMF, 80–90°C | 57–67% | High selectivity |

| Microwave-Assisted | MW, 150 W, 100°C | 75–82% | Rapid, energy-efficient |

| Multi-Component Reaction | Ethanol/H₂O, reflux | 68–74% | One-pot, minimal purification |

| Catalytic Reduction | Ni-Raney, ethanol/H₂O | 92–95% | High yield, scalable |

Challenges and Optimization

-

Byproduct Formation: Over-cyclization may occur with excess CS₂; stoichiometric control is critical.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

-

Catalyst Recovery: Nickel-Raney requires careful handling to avoid deactivation.

Industrial-Scale Considerations

Patent EP1077214A1 highlights an optimized route using pressurized amidation and anhydrous conditions to bypass thionyl chloride, reducing hazardous waste. The process achieves 95% purity and complies with green chemistry principles .

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de piridotriazolopirimidina 1 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden usarse para reducir grupos funcionales específicos dentro del compuesto.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan los grupos salientes en el compuesto

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Hidróxido de sodio en etanol acuoso

Principales productos formados:

Oxidación: Formación de derivados oxidados con grupos funcionales alterados.

Reducción: Formación de derivados reducidos con estructuras simplificadas.

Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales

Aplicaciones Científicas De Investigación

El derivado de piridotriazolopirimidina 1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.

Biología: Estudiado por su potencial como inhibidor de enzimas, particularmente contra las anhidrasas carbónicas.

Medicina: Investigado por sus propiedades anticancerígenas, antimicrobianas y antifúngicas. Ha mostrado resultados prometedores en la inhibición del crecimiento de diversas líneas celulares cancerosas y cepas microbianas.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos .

Mecanismo De Acción

El mecanismo de acción del derivado de piridotriazolopirimidina 1 implica su interacción con dianas moleculares específicas, como enzimas y receptores. Por ejemplo, se ha demostrado que inhibe las anhidrasas carbónicas, que desempeñan un papel crucial en la regulación del pH y el equilibrio iónico en las células. Al unirse al sitio activo de estas enzimas, el compuesto interrumpe su función normal, lo que lleva a diversos efectos biológicos, incluida la inhibición de la proliferación de células cancerosas y el crecimiento microbiano .

Compuestos similares:

- Pirido[2,3-d]pirimidinas

- Triazolopirimidinas

- Pirido[2,3-d:6,5d’]dipirimidinas

Comparación: El derivado de piridotriazolopirimidina 1 destaca por sus características estructurales únicas y sus diversas actividades biológicas. En comparación con las pirido[2,3-d]pirimidinas y las triazolopirimidinas, exhibe propiedades anticancerígenas y antimicrobianas mejoradas. Además, su capacidad para inhibir las anhidrasas carbónicas con alta selectividad lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC₅₀ (µM) | FRAP (mmol Fe²⁺/g) | Reference |

|---|---|---|---|

| Derivative 1 | 25 | 0.8 | |

| Compound 12 | 12 | 1.6 | |

| Compound 15 | 8 | 2.0 | |

| BHT (Reference) | 18 | 1.2 |

Table 2: Antimicrobial Activity of Pyridotriazolopyrimidines

| Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

|---|---|---|---|

| Chloro derivative | 4 | 8 | |

| Nitro derivative | 8 | 16 |

Table 3: Anticancer Activity of Pyridopyrimidines

| Compound | Cancer Cell Line (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine 23 | 1.2 µM (MCF-7) | CDK inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyridotriazolopyrimidine derivative 1, and how do reaction conditions influence product formation?

- Pyridotriazolopyrimidine derivatives are synthesized via heteroannulation and cyclization reactions. For example, derivative 16 is formed by reacting hydrazino precursor 8 with phenyl isothiocyanate in refluxing pyridine, involving nucleophilic addition at the –N=C=S group followed by 1,5-exo-trig cyclization and elimination of aniline . Alternative routes using carbon disulfide instead of phenyl isothiocyanate proceed via nucleophilic attack at the C=S group, followed by cyclization and H₂S elimination . Reaction duration (e.g., 18 hours for carbon disulfide) and solvent choice (pyridine vs. n-butanol) critically affect yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of pyridotriazolopyrimidine derivatives?

- IR spectroscopy identifies functional groups (e.g., νC≡N at 2227 cm⁻¹ in derivative 17 , νC=O at 1706 cm⁻¹) . ¹H-NMR confirms proton environments, such as aromatic signals (δ 7.6–7.3 ppm) and exchangeable protons (e.g., NH at δ 11.06 ppm in derivative 19 ) . Mass spectrometry validates molecular ions (e.g., m/z = 369 for derivative 16 as the base peak) and fragmentation patterns (e.g., M-1 peak at m/z = 337 for derivative 17 ) . Mixed melting points and TLC comparisons further ensure identity .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

- Contradictions may arise from tautomeric equilibria or impurities. For instance, derivative 17 lacks enolic νC=O stretching (observed at 1706 cm⁻¹ vs. 1692 cm⁻¹ in precursor 8 ), confirming cyclization . Discrepancies in mass spectra (e.g., M-1 peaks vs. molecular ions) require comparative analysis with authentic samples and isotopic pattern validation (e.g., M+1/M+2 peaks for derivative 18 at m/z = 354/355) . Multi-technique correlation (IR, NMR, MS) and computational modeling (e.g., DFT for tautomer stability) can resolve ambiguities .

Q. What mechanistic insights explain divergent cyclization pathways in pyridotriazolopyrimidine synthesis?

- Cyclization pathways depend on reagent electronic properties. With phenyl isothiocyanate, nucleophilic attack at –N=C=S triggers 1,5-exo-trig cyclization . In contrast, arylidenemalononitrile derivatives (e.g., derivative 20 ) undergo 1,5-endo-trig cyclization after β-carbon attack and malononitrile elimination . Solvent polarity (pyridine vs. n-butanol) and temperature modulate transition-state stability, favoring specific pathways .

Q. How are computational methods like molecular docking applied to predict bioactivity?

- Derivatives are docked into target protein active sites (e.g., kinases or enzymes) using software like AutoDock. For example, morpholine-based pyridotriazolopyrimidines (e.g., 10a–d ) showed antitumor activity via EGFR kinase inhibition, validated by docking scores correlating with IC₅₀ values . Electrostatic potential maps and binding affinity calculations guide structural optimization (e.g., introducing electron-withdrawing groups to enhance target interactions) .

Q. What strategies optimize synthetic yields for pyridotriazolopyrimidine derivatives with bulky substituents?

- Steric hindrance from substituents (e.g., coumarin or tetrazole groups in derivatives 4i/4j ) can reduce cyclization efficiency . Strategies include:

- Solvent modulation : High-boiling solvents (e.g., dioxane) improve solubility and reaction completion .

- Catalysis : Triethylamine facilitates deprotonation and intermediate stabilization .

- Stepwise synthesis : Pre-functionalization of precursors (e.g., hydrazino derivative 8 ) before cyclization minimizes side reactions .

Methodological Guidance

Q. How to design experiments for evaluating the antimicrobial activity of pyridotriazolopyrimidine derivatives?

- Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains . Derivatives are tested at concentrations ranging from 0.5–128 µg/mL. Structural features (e.g., nitrile or thione groups in derivatives 16–18 ) enhance membrane penetration or enzyme inhibition . Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Q. What analytical workflows address low reproducibility in pyridotriazolopyrimidine synthesis?

- Quality control : Monitor reactions via TLC/HPLC and purify intermediates via column chromatography .

- Batch consistency : Standardize reagent purity (e.g., anhydrous pyridine) and reaction conditions (reflux temperature ±2°C) .

- Data validation : Cross-check spectral data with literature (e.g., νC=N at 1634 cm⁻¹ in derivative 17 ) and share raw datasets for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.